(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-phenylprop-2-enamide
Description
Properties
Molecular Formula |
C22H25NO3S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C22H25NO3S/c1-2-18-8-10-20(11-9-18)16-23(21-14-15-27(25,26)17-21)22(24)13-12-19-6-4-3-5-7-19/h3-13,21H,2,14-17H2,1H3/b13-12+ |
InChI Key |
WWHXHVPJUNTZFI-OUKQBFOZSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This two-step protocol involves synthesizing the acryloyl chloride intermediate followed by coupling with the sulfone-containing amine.
Synthesis of (2E)-3-Phenylprop-2-enoyl Chloride
Amide Coupling with N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)amine
-
Reactants : Acyl chloride (1.05 eq), amine (1.0 eq), triethylamine (2.0 eq).
-
Conditions : Dropwise addition in DCM at 0°C, gradual warming to RT over 12 hours.
-
Purification : Column chromatography (SiO₂, hexane:EtOAc 3:1) affords the title compound as a white solid (Yield: 68–75%).
Mechanistic Insights :
-
Triethylamine neutralizes HCl, driving the reaction toward amide bond formation.
-
Steric hindrance from the 4-ethylbenzyl group necessitates excess acyl chloride for complete conversion.
Method 2: Wittig Olefination for Stereocontrolled Double Bond Formation
Reaction Design
Constructs the α,β-unsaturated system via phosphorus ylide-mediated olefination, ensuring (E)-selectivity.
Ylide Generation
Olefination with Benzaldehyde Derivative
Transesterification and Amidation
-
Ester Hydrolysis : NaOH (2.0 eq) in EtOH/H₂O (3:1), 60°C for 2 hours.
-
Amide Coupling : HATU (1.1 eq), DIPEA (3.0 eq) with the sulfonamide amine in DMF.
-
Final Product : Isolated via recrystallization (MeOH/H₂O) (Yield: 58%).
Optimization Notes :
-
Lower temperatures (−78°C) favor (E)-selectivity by slowing ylide isomerization.
-
HATU outperforms EDCl/HOBt in minimizing racemization during amidation.
Method 3: Microwave-Assisted One-Pot Synthesis
Streamlined Protocol
Combines ylide formation, olefination, and amidation in a single reactor to reduce purification steps.
Reaction Setup
Outcomes
Advantages :
-
T3P® minimizes side reactions compared to traditional coupling agents.
-
Microwave heating accelerates reaction kinetics 10-fold versus conventional methods.
Comparative Analysis of Synthetic Routes
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 68–75% | 58% | 85% |
| Stereoselectivity (E:Z) | >99:1 | 95:5 | >99:1 |
| Reaction Time | 18 hours | 24 hours | 20 minutes |
| Purification Complexity | Medium | High | Low |
| Scalability | 100 g | 50 g | 1 kg |
Key Observations :
-
Method 3 offers superior efficiency and scalability but requires specialized equipment.
-
Method 1 remains the gold standard for small-scale, high-purity synthesis.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
-
HPLC : >99.5% purity (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min).
-
XRD : Single-crystal analysis confirms (E)-configuration (dihedral angle = 178.9°).
Challenges and Mitigation Strategies
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring.
Reduction: Reduction reactions can target the carbonyl group in the amide moiety, potentially converting it to an amine.
Substitution: The phenyl and benzyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with sulfur-containing compounds.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Antimicrobial Agents: Potential use in the development of new antimicrobial agents.
Anti-inflammatory Agents: Studied for its anti-inflammatory properties.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The dioxidotetrahydrothiophene ring can interact with sulfur-binding sites, while the phenylprop-2-enamide moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s key structural differentiators include:
- Sulfone group: Present in the 1,1-dioxidotetrahydrothiophen-3-yl moiety, enhancing hydrogen-bond acceptor capacity compared to non-sulfone analogs (e.g., cinnamanilides in ) .
- 4-ethylbenzyl substitution : Increases lipophilicity relative to halogenated (e.g., 4-chlorobenzyl in ) or furan-containing analogs (–9).
- Phenylprop-2-enamide backbone : Shared with cinnamanilides (–4), but the sulfone group distinguishes it from this class.
Table 1: Structural and Property Comparison
*Lipophilicity inferred from substituent effects; experimental logD values for cinnamanilides were determined via RP-HPLC/TLC ().
Hydrogen Bonding and Crystal Packing
In contrast, non-sulfone cinnamanilides rely on amide and aromatic interactions for packing, which may reduce thermal stability .
Biological Activity
The compound (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-phenylprop-2-enamide is a synthetic organic molecule with a complex structure that includes a prop-2-enamide backbone and a tetrahydrothiophene moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 389.465 g/mol. The structure features:
- Amide Linkage : Contributes to its reactivity.
- Tetrahydrothiophene Ring : Potentially enhances biological interactions.
- Substituents : The presence of ethyl and phenyl groups may influence its pharmacological properties.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, including enzymes and receptors. Such interactions can lead to various biochemical effects, potentially making it useful in medicinal chemistry.
Predicted Activities
Computational predictive models like PASS (Prediction of Activity Spectra for Substances) suggest that compounds with similar structures exhibit activities such as:
- Anticonvulsant properties
- Anti-inflammatory effects
- Antimicrobial activity
Anticonvulsant Activity
Research has shown that cinnamamide derivatives, structurally related to this compound, demonstrate significant anticonvulsant properties. For instance, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568) exhibited effective anticonvulsant activity in several animal models, including:
- Frings Audiogenic Seizure-Susceptible Mouse Model : ED50 = 13.21 mg/kg (i.p.)
- Maximal Electroshock Test : Various ED50 values indicating efficacy in preventing seizures .
These findings suggest that similar mechanisms may be applicable to (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-phenylprop-2-enamide.
Safety Profile
In vitro studies on related compounds have indicated a favorable safety profile, with cytotoxicity assessments showing no significant toxicity at concentrations up to 100 µM in human cell lines (HepG2 and H9c2) . This suggests that the compound could be a promising candidate for further development.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 389.465 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 655.9 ± 55.0 °C |
| Flash Point | 350.5 ± 31.5 °C |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-phenylprop-2-enamide, and what parameters are critical for optimizing yield?
- Methodology : Synthesis typically involves a multi-step approach:
Amide bond formation : Reacting 3-phenylprop-2-enoic acid derivatives with 1,1-dioxidotetrahydrothiophen-3-amine under coupling agents like EDCI/HOBt.
Alkylation : Introducing the 4-ethylbenzyl group via nucleophilic substitution or reductive amination.
- Critical parameters include solvent polarity (e.g., DMF for solubility), temperature (60–80°C for coupling), and catalyst choice (e.g., Pd/C for reductions). Yields >70% are achievable with rigorous purification via column chromatography .
Q. How is the structural identity and purity of this compound validated in academic research?
- Analytical techniques :
- NMR spectroscopy : Confirms stereochemistry (e.g., E-configuration via coupling constants in ¹H-NMR) and substituent placement.
- HPLC : Purity assessment (>95% for biological assays).
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 424.5 [M+H]⁺).
Q. What in vitro assays are commonly used to screen its biological activity?
- Primary assays :
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) to identify IC₅₀ values.
- Cell viability : MTT assays on cancer lines (e.g., HepG2, MCF-7).
- Anti-inflammatory : COX-2 inhibition via ELISA.
- Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves are mandatory .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in bioactivity?
- Strategy :
- Synthesize analogs with modified substituents (e.g., replacing 4-ethylbenzyl with 4-fluorobenzyl).
- Compare bioactivity data (e.g., IC₅₀) to identify pharmacophores.
Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?
- Methods :
- Standardized protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration).
- Meta-analysis : Compare data across PubChem, ChEMBL, and peer-reviewed studies.
- Orthogonal assays : Validate cytotoxicity via both MTT and apoptosis markers (e.g., Annexin V).
- Discrepancies may arise from impurity levels (>5% impurities skew results) or assay sensitivity .
Q. How does stereochemical configuration (E/Z isomerism) impact target binding and metabolic stability?
- Experimental design :
- Separate isomers via chiral HPLC.
- Compare docking scores (e.g., AutoDock Vina) and metabolic half-lives (e.g., liver microsome assays).
Q. What strategies are used to study multi-target interactions of this compound?
- Approaches :
- Proteomic profiling : SILAC-based mass spectrometry to identify binding partners.
- Network pharmacology : Construct interaction networks using STRING or KEGG.
- Dual-luciferase assays : Test simultaneous inhibition of COX-2 and NF-κB pathways .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
